Inferred 5-Lipoxygenase (5-LOX) Inhibition Activity vs. Unsubstituted 1-Phenylpyrazoledione Core
The 3-Ethoxy-1-phenyl-1H-pyrazole-4,5-dione scaffold is encompassed within a patent claiming 1-aryloxy and 1-arylalkyl substituted pyrazole-4,5-diones as selective inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis [1]. While a direct IC50 value for this specific compound is not publicly reported, its structural inclusion in this defined active class provides a strong, evidence-based differentiation from the unsubstituted 1-phenyl-1H-pyrazole-4,5-dione core, which is not specifically claimed for this activity in the same context. This class-level inference is critical for guiding its use in inflammation or respiratory disease models where 5-LOX is a validated target.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibitory Activity |
|---|---|
| Target Compound Data | Classified as an active 5-LOX inhibitor within its structural class (no direct IC50 reported) |
| Comparator Or Baseline | Unsubstituted 1-phenyl-1H-pyrazole-4,5-dione (No activity claim in this patent context) |
| Quantified Difference | Class-level activity claimed vs. no claim |
| Conditions | In vitro enzyme assay (as described in patent methodology) [1] |
Why This Matters
This class-level evidence provides a scientifically grounded rationale for prioritizing this compound over the simpler 1-phenyl core scaffold for 5-LOX inhibition studies, where the 3-ethoxy substitution is part of the claimed active pharmacophore.
- [1] US Patent 4,659,732. Lipoxygenase inhibiting 1-arylalkyl-, 1-arylthio-, and 1-aryloxypyrazole-4,5-diones. May 1987. View Source
